Bis(pentafluorophenyl)borane
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Overview
Description
Bis(pentafluorophenyl)borane, commonly known as BPPB, is a boron compound with the chemical formula C12H4BF10. It is a colorless, crystalline solid that is soluble in many organic solvents. BPPB has gained popularity in recent years due to its unique properties and potential applications in various fields, including organic synthesis, catalysis, and material science.
Mechanism Of Action
BPPB acts as a Lewis acid, meaning that it can accept a pair of electrons from a Lewis base. In catalytic reactions, BPPB coordinates with the reactant to form an intermediate complex, which then undergoes further reactions to form the desired product. In organic synthesis, BPPB can activate certain functional groups, such as carbonyl groups, to undergo reactions that would otherwise be difficult to achieve.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of BPPB. However, studies have shown that it is relatively non-toxic and does not cause significant harm to living organisms. BPPB has been used as a reagent in the synthesis of various pharmaceuticals and biologically active compounds, suggesting that it may have potential applications in the field of medicinal chemistry.
Advantages And Limitations For Lab Experiments
BPPB has several advantages as a reagent and catalyst in lab experiments. It is highly reactive and can facilitate reactions that would otherwise be difficult to achieve. It is also relatively stable and can be stored for long periods of time. However, BPPB is also highly reactive and can be dangerous if not handled properly. It can react violently with certain compounds and should be handled with caution.
Future Directions
There are several potential future directions for research on BPPB. One area of interest is the development of new synthetic methods using BPPB as a reagent or catalyst. Another area of interest is the application of BPPB in material science, particularly in the synthesis of new polymers and materials with unique properties. Additionally, further research is needed to understand the biochemical and physiological effects of BPPB and its potential applications in medicinal chemistry.
Synthesis Methods
BPPB can be synthesized through several methods, including the reaction of boron trichloride with pentafluorophenylmagnesium bromide, the reaction of boron trifluoride with pentafluorophenyl lithium, and the reaction of boron tribromide with pentafluorophenyl sodium. The most common method involves the reaction of boron trichloride with pentafluorophenylmagnesium bromide in the presence of a catalyst, such as copper(I) chloride.
Scientific Research Applications
BPPB has found numerous applications in scientific research, particularly in organic synthesis and catalysis. It has been used as a Lewis acid catalyst in various reactions, including the Friedel-Crafts acylation, Diels-Alder, and Michael addition reactions. BPPB has also been used as a reagent in the synthesis of various organic compounds, such as aryl boronates, benzoxaboroles, and boron-containing polymers.
properties
CAS RN |
165612-94-2 |
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Product Name |
Bis(pentafluorophenyl)borane |
Molecular Formula |
C12BF10 |
Molecular Weight |
344.92 g/mol |
InChI |
InChI=1S/C12BF10/c14-3-1(4(15)8(19)11(22)7(3)18)13-2-5(16)9(20)12(23)10(21)6(2)17 |
InChI Key |
RMVKLSURSIYQTI-UHFFFAOYSA-N |
SMILES |
[B](C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Canonical SMILES |
[B](C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
synonyms |
BIS(PENTAFLUOROPHENYL)BORANE |
Origin of Product |
United States |
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